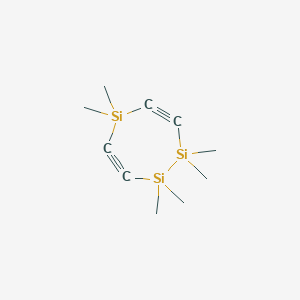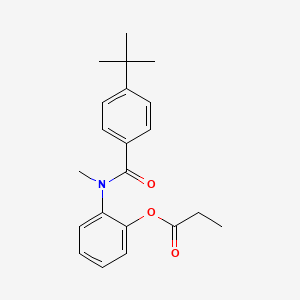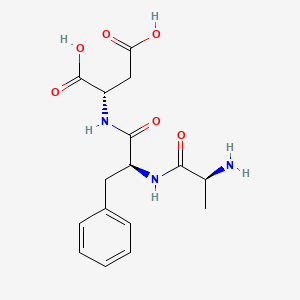
L-Alanyl-L-phenylalanyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-phenylalanyl-L-aspartic acid is a tripeptide composed of L-alanine, L-phenylalanine, and L-aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-aspartic acid typically involves the stepwise coupling of the amino acids L-alanine, L-phenylalanine, and L-aspartic acid. The process often employs protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include carbobenzoxy or formyl groups for protecting the amino group in L-aspartic acid .
Industrial Production Methods
Industrial production methods for similar compounds, such as aspartame, involve both chemical and enzymatic processes. For instance, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a notable method .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
L-Alanyl-L-phenylalanyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of low-calorie sweeteners like aspartame.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For example, in the case of aspartame, the compound is hydrolyzed in the body to release L-aspartic acid and L-phenylalanine, which are then utilized in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Alanyl-L-phenylalanyl-L-aspartic acid include:
L-Phenylalanyl-L-alanyl-L-aspartic acid: Another tripeptide with similar properties.
L-Alanyl-L-phenylalanyl-L-glutamic acid: A tripeptide with a similar structure but different amino acid composition.
Uniqueness
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82267-48-9 |
|---|---|
Formule moléculaire |
C16H21N3O6 |
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C16H21N3O6/c1-9(17)14(22)18-11(7-10-5-3-2-4-6-10)15(23)19-12(16(24)25)8-13(20)21/h2-6,9,11-12H,7-8,17H2,1H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t9-,11-,12-/m0/s1 |
Clé InChI |
BFMIRJBURUXDRG-DLOVCJGASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



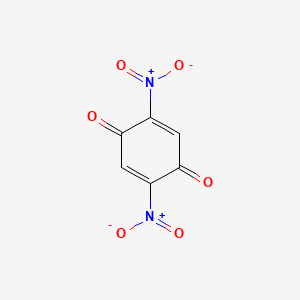
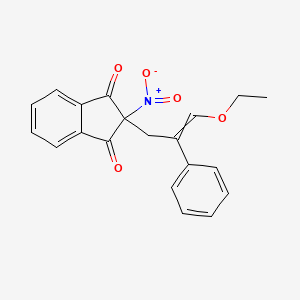

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
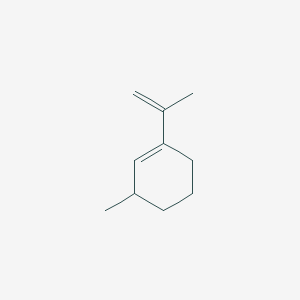
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)



